

An In-depth Technical Guide to Boc-D-Ala-OMe

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Compound of Interest

Compound Name: *Boc-D-Ala-OMe*

Cat. No.: *B558577*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-D-alanine methyl ester (**Boc-D-Ala-OMe**), a crucial building block in peptide synthesis and other areas of organic chemistry. It details its chemical structure, physical and chemical properties, and a standard experimental protocol for its synthesis.

Chemical Structure and Formula

Boc-D-Ala-OMe is a derivative of the amino acid D-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. This dual protection strategy is fundamental in peptide chemistry, allowing for controlled, stepwise elongation of peptide chains.

- Molecular Formula: C₉H₁₇NO₄[\[1\]](#)[\[2\]](#)
- IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[\[1\]](#)
- Synonyms: N-(tert-Butoxycarbonyl)-D-alanine methyl ester, Boc-D-alanine methyl ester[\[3\]](#)
- SMILES: C--INVALID-LINK--NC(=O)OC(C)(C)C[\[1\]](#)
- InChI: 1S/C₉H₁₇NO₄/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1[\[3\]](#)
- InChI Key: GJDICGOCZGRDFM-ZCFIWIBFSA-N[\[1\]](#)

Physicochemical Properties

The following table summarizes the key quantitative data for **Boc-D-Ala-OMe**, providing a quick reference for experimental planning.

Property	Value	Reference
Molecular Weight	203.24 g/mol	[1] [3]
Appearance	White powder or solid	[3] [4]
Melting Point	34-37 °C (lit.)	[3] [4]
Density	1.03 g/mL at 25 °C (lit.)	[3] [4]
Optical Activity	$[\alpha]_{20/D} +45^\circ$, c = 1 in methanol	[3]
Flash Point	113 °C (closed cup)	[3]
CAS Number	91103-47-8	[1] [3]

Experimental Protocols

A. Synthesis of **Boc-D-Ala-OMe**

A common method for the synthesis of **Boc-D-Ala-OMe** involves the reaction of D-alanine methyl ester hydrochloride with di-tert-butyl dicarbonate in the presence of a base.[\[4\]](#)

Materials:

- D-alanine methyl ester hydrochloride
- Di-tert-butyl dicarbonate (Boc anhydride)
- Sodium hydrogen carbonate (NaHCO₃)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- 1 M Hydrochloric acid (HCl)

- N,N-dimethylethylenediamine (for purification of unreacted Boc anhydride)
- Deionized water

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, D-alanine methyl ester hydrochloride (e.g., 5 g, 35.8 mmol) and sodium hydrogen carbonate (e.g., 9.0 g, 107 mmol) are dissolved in water (e.g., 100 mL).^[4]
- **Addition of Boc Anhydride:** To this aqueous solution, di-tert-butyl dicarbonate (e.g., 11.7 g, 53.7 mmol) is added.^[4]
- **Reaction:** The mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- **Extraction:** Upon completion, the reaction mixture is extracted multiple times with dichloromethane (e.g., 3 x 100 mL).^[4]
- **Washing and Drying:** The combined organic phases are dried over anhydrous magnesium sulfate.^[4]
- **Purification (Optional but Recommended):** Nuclear magnetic resonance (NMR) analysis of the crude product may show unreacted di-tert-butyl dicarbonate.^[4] To remove this, the crude product is dissolved in dichloromethane (e.g., 50 mL) and treated with N,N-dimethylethylenediamine (e.g., 5 mL) for 30 minutes. The solution is then washed with 1 M HCl (e.g., 50 mL).^[4]
- **Final Steps:** The organic phase is dried again with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield **Boc-D-Ala-OMe** as a colorless liquid or white solid.^[4]

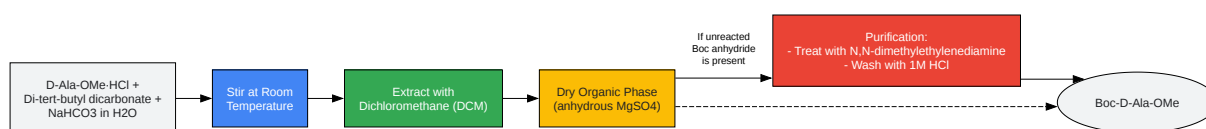
B. Application in Peptide Synthesis

Boc-D-Ala-OMe is primarily used in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).^{[3][4]} In this methodology, the Boc group serves as a temporary protecting group for the N-terminus. It is stable under coupling conditions but can be readily removed with

a mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Boc-D-Ala-OMe**.



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Caption: Workflow for the synthesis of **Boc-D-Ala-OMe**.

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References

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